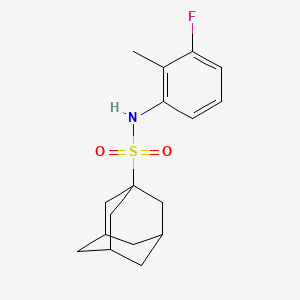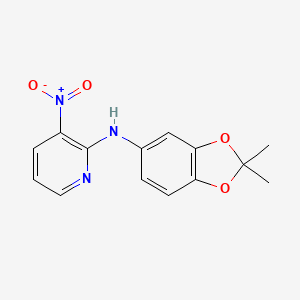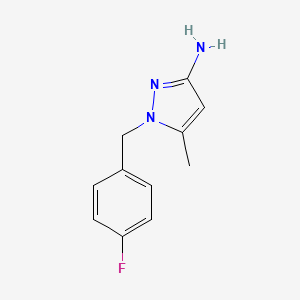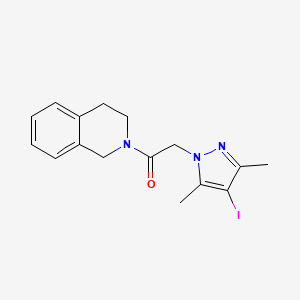![molecular formula C19H17ClN2O3 B11063498 N-[2-(2-chlorophenoxy)ethyl]-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11063498.png)
N-[2-(2-chlorophenoxy)ethyl]-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1 , is a synthetic organic compound. Its structure consists of an indole ring, an oxoacetamide group, and a chlorophenoxyethyl side chain. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Compound 1 involves coupling tryptamine (1) with an ibuprofen derivative (2) via an amide bond formation. The reaction proceeds as follows:
Ibuprofen Activation: N,N’-dicyclohexylcarbodiimide (DCC) is used as a “dehydrating” reagent to activate the carboxyl group of ibuprofen (2).
Amide Bond Formation: The activated ibuprofen reacts with tryptamine (1), resulting in the formation of Compound 1.
Industrial Production:: Industrial-scale production typically employs similar synthetic routes, optimizing reaction conditions and scalability.
Chemical Reactions Analysis
Reactions:: Compound 1 can undergo various reactions, including:
Amide Hydrolysis: Under acidic or basic conditions, Compound 1 can be hydrolyzed back to its components.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Substitution: The chlorophenoxyethyl side chain can be substituted with other functional groups.
DCC: Used for carboxyl activation.
Acid/Base: For hydrolysis.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound 1 finds applications in:
Medicine: Potential anti-inflammatory properties due to its structural similarity to ibuprofen.
Chemistry: As a synthetic intermediate for further derivatization.
Biology: Investigating its effects on cellular pathways.
Mechanism of Action
Comparison with Similar Compounds
Compound 1’s uniqueness lies in its hybrid structure, combining features of NSAIDs (like ibuprofen) and biologically active indoles. Similar compounds include naproxen, diclofenac, and other NSAIDs.
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(1-methylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-22-12-14(13-6-2-4-8-16(13)22)18(23)19(24)21-10-11-25-17-9-5-3-7-15(17)20/h2-9,12H,10-11H2,1H3,(H,21,24) |
InChI Key |
ZRHPEYKEFJHBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11063425.png)

![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-](/img/structure/B11063448.png)



![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)

![3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11063490.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11063492.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11063497.png)

![4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11063516.png)
